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Compound of Interest

4,5,6,7-
Compound Name: )
tetrahydrobenzo[d]isoxazol-3-ol

Cat. No.: B1642089

An In-Depth Technical Guide to the Core Basic Properties of 4,5,6,7-
tetrahydrobenzo[d]isoxazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a bicyclic heterocyclic compound of interest in
medicinal chemistry due to its structural similarity to neuroactive agents. While specific
experimental data on its basic properties are not extensively documented in publicly available
literature, this guide provides a comprehensive analysis based on the fundamental principles of
isoxazole chemistry, data from analogous structures, and detailed theoretical and experimental
frameworks for its characterization. This document serves as a foundational resource for
researchers engaged in the synthesis, evaluation, and application of this and related
molecules.

Molecular Structure and Physicochemical
Properties

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, with the chemical formula C7HoNOz2, is
characterized by an isoxazol-3-ol ring fused to a cyclohexene ring. This fusion imparts a semi-
rigid conformation that is often explored in the design of pharmacologically active molecules.
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Table 1: Physicochemical Properties of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Property Value Source
CAS Number 27772-90-3 ChemScene[1]
Molecular Formula C7HaNO2 ChemScene[1]
Molecular Weight 139.15 g/mol ChemScene[1]
Topological Polar Surface Area

46.26 A2 ChemScenel[1]
(TPSA)
LogP (calculated) 1.259 ChemScene[1]

Acid-Base Properties: A Dichotomy of Functionality

The structure of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol presents two key ionizable groups:
the hydroxyl group on the isoxazole ring and the nitrogen atom within the same ring. This
duality means the molecule can act as both an acid and a base.

Acidity of the 3-Hydroxy Group

The hydroxyl group at the 3-position of the isoxazole ring is known to be acidic. This acidity is a
general feature of isoxazol-3-ols.[2] The deprotonation of this group results in a resonance-
stabilized anion, which contributes to its acidic character. For comparison, isoxazol-3-ol is
noted to be more acidic than its isothiazol-3-ol counterpart by 1.7 pKa units.[2] This acidic
nature is a critical consideration in physiological environments and for salt formation strategies
in drug development.

Basicity and the Protonation Site

The basicity of the isoxazole ring is attributed to the lone pair of electrons on the nitrogen atom.
In an acidic medium, this nitrogen is the most likely site of protonation.[3] The resulting cation is
stabilized by the electron-donating character of the fused aliphatic ring.

The equilibrium between the neutral and protonated forms is fundamental to understanding the
molecule's behavior in different pH environments, its receptor-binding interactions, and its
pharmacokinetic profile.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1642089?utm_src=pdf-body
https://www.chemscene.com/27772-90-3.html
https://www.chemscene.com/27772-90-3.html
https://www.chemscene.com/27772-90-3.html
https://www.chemscene.com/27772-90-3.html
https://www.chemscene.com/27772-90-3.html
https://www.benchchem.com/product/b1642089?utm_src=pdf-body
https://www.researchgate.net/publication/244591991_Synthesis_and_synthetic_utility_of_3-isoxazolols
https://www.researchgate.net/publication/244591991_Synthesis_and_synthetic_utility_of_3-isoxazolols
https://pubmed.ncbi.nlm.nih.gov/4682921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1642089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 1: Equilibrium between the neutral and protonated forms of 4,5,6,7-
tetrahydrobenzo[d]isoxazol-3-ol.

Synthesis and Chemical Reactivity

While specific synthetic routes for 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol are not
prominently detailed in the surveyed literature, the synthesis of isoxazole derivatives often
involves 1,3-dipolar cycloaddition reactions.[4][5] Another common approach is the reaction of
hydroxylamine with B-dicarbonyl compounds or their equivalents.[2] The weak nitrogen-oxygen
bond in the isoxazole ring can be susceptible to cleavage under reductive or strongly basic
conditions, a reactivity that can be exploited in synthetic transformations.[6]

Relevance in Drug Discovery and Development

The 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol scaffold is structurally related to known
neuroactive compounds such as Gaboxadol (THIP), which is a GABA-A receptor agonist.[7]
The basicity of the isoxazole nitrogen is crucial for its interaction with the acidic residues in the
binding pockets of such receptors. Furthermore, understanding the pKa of this compound is
essential for predicting its absorption, distribution, metabolism, and excretion (ADME)
properties. For instance, the degree of ionization at physiological pH will significantly influence
its ability to cross the blood-brain barrier.

Experimental Protocols for Basicity Determination

Given the absence of published experimental pKa values for 4,5,6,7-
tetrahydrobenzo[d]isoxazol-3-ol, the following protocols are proposed for its determination.

Potentiometric Titration

This classical method involves the titration of a solution of the compound with a strong acid and
monitoring the pH change.

Step-by-Step Methodology:

e Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4,5,6,7-
tetrahydrobenzo[d]isoxazol-3-ol and dissolve it in a suitable solvent (e.g., a mixture of
methanol and water).
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« Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte
solution in a beaker with a magnetic stirrer and immerse the pH electrode.

« Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCI) in small, precise
increments using a burette.

o Data Collection: Record the pH value after each addition of the titrant.

» Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined
from the midpoint of the buffer region of the titration curve.

UV-Vis Spectrophotometry

This method is based on the principle that the neutral and protonated forms of the molecule will
have different UV-Vis absorption spectra.

Step-by-Step Methodology:

e Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values
spanning the expected pKa range.

o Preparation of Sample Solutions: Prepare solutions of 4,5,6,7-tetrahydrobenzo[d]isoxazol-
3-ol of the same concentration in each of the buffer solutions.

e Spectral Measurement: Record the UV-Vis spectrum for each solution.

o Data Analysis: Identify a wavelength where the absorbance difference between the neutral
and protonated forms is maximal. Plot the absorbance at this wavelength against the pH.
The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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